Trimelamol is a synthetic compound classified as a member of the triazine family, specifically known for its potential applications in pharmacology, particularly in oncology. The compound has garnered attention due to its cytotoxic properties against various cancer types, including ovarian cancer. Its chemical structure enhances solubility and stability, making it suitable for parenteral administration without requiring metabolic activation, which is a common limitation in similar compounds like hexamethylmelamine and pentamethylmelamine.
Trimelamol is identified by its CAS number 64124-21-6 and has the molecular formula . It is classified under the category of anticancer agents due to its mechanism of action that involves interference with nucleic acid synthesis in cancer cells . The compound's IUPAC name is [[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol.
The synthesis of Trimelamol involves several key steps that typically utilize reactions involving the triazine ring. Common methods include:
Trimelamol features a triazine core with multiple hydroxymethyl groups attached, contributing to its solubility and biological activity. The molecular weight of Trimelamol is approximately 258.28 g/mol. Key structural data includes:
The presence of multiple nitrogen atoms within the triazine ring is crucial for its interaction with biological targets.
Trimelamol participates in various chemical reactions, including:
The specific outcomes of these reactions depend on the conditions applied (e.g., temperature, solvent) and the reagents used .
Trimelamol exerts its anticancer effects primarily by inhibiting nucleic acid synthesis within cancer cells. The mechanism involves:
This mechanism highlights Trimelamol's potential as a chemotherapeutic agent .
Trimelamol exhibits several notable physical and chemical properties:
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly employed to characterize Trimelamol's properties further .
Trimelamol has been extensively studied for its potential applications in cancer treatment due to its cytotoxic properties. Research indicates that it may be effective against various cancers beyond ovarian cancer, making it a candidate for further clinical studies. Its unique properties allow for exploration in drug formulation aimed at enhancing bioavailability and therapeutic efficacy.
Trimelamol (chemical name: N²,N⁴,N⁶-trimethylol-N²,N⁴,N⁶-trimethyl-1,3,5-triazine-2,4,6-triamine) belongs to the *s-triazine family, characterized by a symmetrical six-membered heterocyclic ring containing three nitrogen atoms. Its molecular formula is C₉H₁₈N₆O₃ (molecular weight: 258.28 g/mol), featuring a core triazine ring substituted with three N-methylol-N-methylamino groups (–N(CH₃)CH₂OH) [4]. This architecture creates a polar, hydrophilic compound with limited conformational flexibility. The s-triazine core provides a planar scaffold, while the carbinolamine substituents introduce hydrogen-bonding capabilities critical for interactions with biological targets like DNA. Recent crystallographic and computational studies (e.g., Hirshfeld surface analysis and Density Functional Theory) of analogous s-triazines reveal electron distribution patterns and polar surface areas influencing solubility and reactivity [1].
Property | Value/Descriptor |
---|---|
Molecular Formula | C₉H₁₈N₆O₃ |
CAS Registry Number | 64124-21-6 |
InChIKey | MHVFYGIQJNFWGQ-UHFFFAOYSA-N |
Symmetry | C₃ rotational axis (propeller-like) |
Hydrogen Bond Donors | 3 (hydroxyl groups) |
Hydrogen Bond Acceptors | 6 (triazine N + hydroxyl O) |
The N-methylol (carbinolamine) groups (–N(CH₃)CH₂OH) confer both therapeutic potential and instability. These groups enable DNA alkylation via formaldehyde release or direct electrophilic attack, forming cytotoxic DNA crosslinks [2] [5]. However, carbinolamines are inherently unstable in aqueous environments, leading to two primary degradation pathways:
Condition | Degradation Pathway | Order | Half-life (t₁/₂) | Major Product |
---|---|---|---|---|
pH 7.4, 37°C | Formaldehyde elimination | First-order | ~10–12 hours | Trimethylmelamine (TMM) |
pH <5, 37°C | Methylene-bridge dimerization | Second-order | Hours (acid-concentration dependent) | Bis(trimelamol) |
pH 7.4, 18°C | Formaldehyde elimination | First-order | Days | TMM |
These instabilities necessitate specialized formulation approaches, such as lyophilized PEG-based systems, to inhibit degradation during clinical use [8].
Trimelamol is synthesized via stepwise hydroxymethylation of trimethylmelamine (TMM) under controlled conditions:
Efforts to stabilize carbinolamine motifs include:
Trimelamol, HMM, and PMM share the s-triazine core but differ drastically in substituents and properties:
Trimelamol: Possesses three carbinolamines, enabling direct DNA crosslinking without metabolism. Its higher polarity reduces passive diffusion but enhances DNA affinity [2] [7].
Table 3: Structural and Functional Comparison of Key Melamine Anticancer Agents
Property | Trimelamol | HMM | PMM |
---|---|---|---|
Substituents | –N(CH₃)CH₂OH (x3) | –N(CH₃)₂ (x3) | –N(CH₃)₂ (x2), –N(CH₃)CH₂OH (x1) |
Activation Mechanism | Direct-acting alkylator | Requires N-demethylation | Requires N-demethylation |
Aqueous Solubility | Low (requires PEG formulation) | Very low | Moderate |
Stability in Water | Low (degrades in hours) | High | Moderate |
Primary Use | Intravenous (due to instability) | Oral (with erratic absorption) | Investigational |
Trimelamol’s carbinolamines circumvent the metabolic limitations of HMM/PMM, offering activity in cells resistant to those agents. However, its instability demands complex formulations (e.g., 50% PEG 3400 lyophilizates) to prevent dimerization or formaldehyde loss during storage and administration [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7